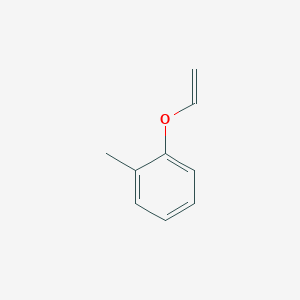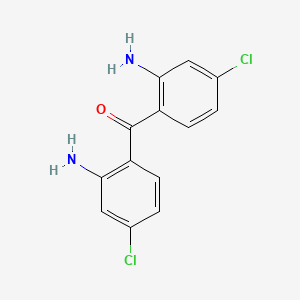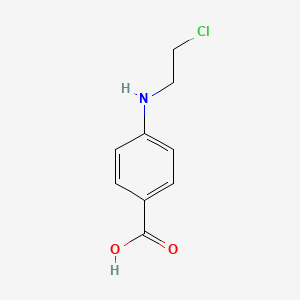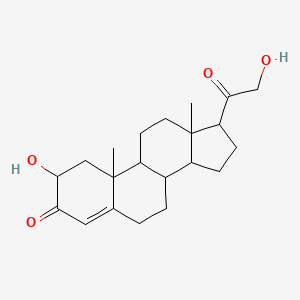
2,21-Dihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,21-Dihydroxypregn-4-ene-3,20-dione, also known as 19,21-Dihydroxypregn-4-ene-3,20-dione, is a steroid compound with the molecular formula C21H30O4 and a molecular weight of 346.4605 g/mol . It is a derivative of pregnane and is structurally related to other corticosteroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,21-Dihydroxypregn-4-ene-3,20-dione can be synthesized from 3β-acetoxypregn-5-en-20-one via the hypoiodite reaction. This involves the treatment of the 5α-bromo-6β-hydroxy derivative with lead tetraacetate (Pb(OAc)4) and iodine (I2) under irradiation . The intermediate 21-monoacetate is then oxidized to the 19-oxo derivative, followed by alkaline cleavage to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
2,21-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of adrenal gland disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,21-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to act on the adrenal cortex, influencing the synthesis and release of corticosteroids . The compound’s effects are mediated through its binding to glucocorticoid receptors, leading to the regulation of gene expression and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
2,21-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
21-Deoxycortisol:
11-Deoxycortisol: Another related compound, known for its role in the biosynthesis of cortisol.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
604-30-8 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3 |
Clé InChI |
KYRHFGKXGJXOGD-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



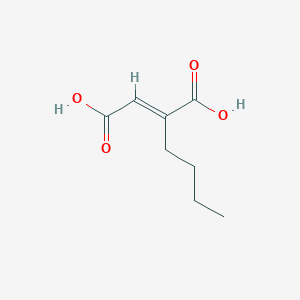
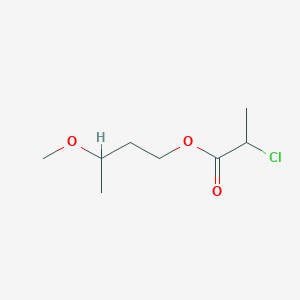
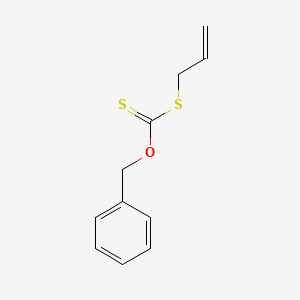
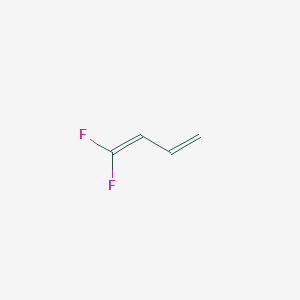
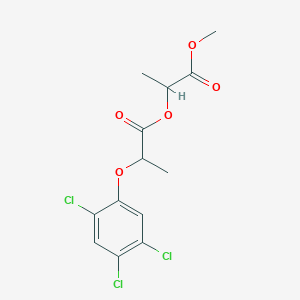
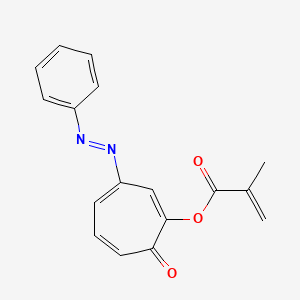
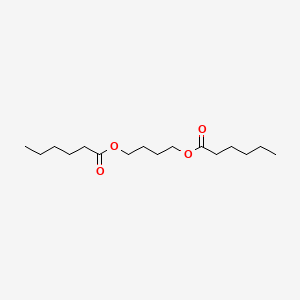
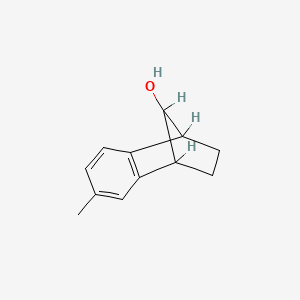
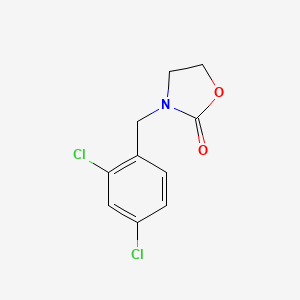
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
